Boc-D-methioninol
Description
Nomenclature and Structural Classification
Boc-D-methioninol, systematically named tert-butyl N-[(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate , is a protected amino alcohol derivative of D-methionine. Its molecular formula is C₁₀H₂₁NO₃S , with a molecular weight of 235.34 g/mol . The compound belongs to the class of N-protected amino alcohols , characterized by a tert-butoxycarbonyl (Boc) group attached to the amino functionality of D-methioninol.
Structural Features:
- Backbone : A four-carbon chain with a hydroxymethyl (-CH₂OH) group at position 1 and a methylthio (-SCH₃) group at position 4.
- Chiral center : The α-carbon (C2) adopts the R-configuration , consistent with the D-enantiomer of methionine .
- Protecting group : The Boc moiety (tert-butoxycarbonyl) shields the amine, enhancing stability during synthetic reactions .
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 91177-57-0 | |
| Molecular Formula | C₁₀H₂₁NO₃S | |
| Molecular Weight | 235.34 g/mol | |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate |
Stereochemical Configuration and Significance
The D-configuration at C2 is critical for its biological and synthetic relevance. Unlike the natural L-methionine, the D-enantiomer exhibits distinct physicochemical properties, such as altered solubility and resistance to enzymatic degradation . This compound’s stereochemistry is confirmed via optical rotation measurements, with reported values of [α]²⁰D = +22° to +25° (c=1, methanol) .
Key Implications of Stereochemistry:
Historical Development in Protected Amino Alcohols
The introduction of the Boc protecting group in the mid-20th century revolutionized peptide synthesis by providing an acid-labile alternative to benzyl-based protections . This compound emerged as a specialized derivative to address challenges in synthesizing methionine-containing peptides, which are prone to oxidation and side reactions.
Relationship to D-Methionine and Derivatives
This compound is structurally derived from D-methionine through two modifications:
- Reduction : The carboxylic acid (-COOH) of D-methionine is reduced to a hydroxymethyl (-CH₂OH) group.
- Protection : The amino group is shielded with a Boc group, yielding the final product .
Functional Comparisons:
| Feature | D-Methionine | This compound |
|---|---|---|
| Amino Group | Free (-NH₂) | Protected (-NHBoc) |
| Solubility | Polar, water-soluble | Lipophilic, methanol-soluble |
| Stability | Oxidizes readily | Resists oxidation |
| Synthetic Utility | Limited in SPPS | High in SPPS and catalysis |
This compound’s enhanced stability and solubility make it indispensable in synthesizing methionine-rich peptides and chiral ligands . Its derivatives, such as Boc-D-methionine sulfone, further expand applications in redox-sensitive systems .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659608 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91177-57-0 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of D-methioninol
D-methioninol is the amino alcohol derived from the reduction of D-methionine. The preparation of D-methionine itself is well-documented, primarily via chemical synthesis routes starting from simple precursors such as acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate in aqueous media. These processes involve hydantoin intermediates and subsequent hydrolysis to yield methionine salts, which are then acidified to get free methionine. For example, a continuous process involves the reaction of acrolein with methyl mercaptan and other reagents at controlled temperatures (50–80 °C), followed by hydrolysis and purification steps.
The reduction of D-methionine to D-methioninol typically involves chemical reduction methods such as:
- Borane reduction: Using borane (BH3) complexes, which selectively reduce the carboxylic acid group of methionine to the primary alcohol, yielding methioninol.
- Lithium aluminum hydride (LiAlH4) reduction: A classical strong reducing agent that converts the carboxyl group of methionine to the corresponding alcohol.
These reductions must be carefully controlled to avoid over-reduction or side reactions involving the sulfur-containing side chain of methionine.
Boc Protection of D-methioninol
Once D-methioninol is obtained, the amino group is protected by the Boc group to yield Boc-D-methioninol. The Boc protection is generally carried out by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Typical reaction conditions and procedure:
- Solvents: A mixture of water and acetonitrile is commonly used to dissolve the starting amino alcohol.
- Base: Sodium hydroxide (NaOH) or triethylamine is added to maintain a basic pH, which facilitates the nucleophilic attack of the amine on Boc2O.
- Temperature: The reaction is often initiated at 0 °C to control the rate and minimize side reactions, then allowed to warm to room temperature (around 25 °C) for completion.
- Reaction time: Approximately 12 hours to ensure full conversion.
- Work-up: After reaction, acetonitrile is removed by distillation, and the aqueous phase is adjusted to alkaline pH (around 12) with potassium carbonate. Extraction with dichloromethane removes impurities, followed by acidification to pH ~6 and further extraction to isolate the Boc-protected product. The organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Example data from a closely related Boc-L-methionine synthesis:
| Step | Reagents/Conditions | Details |
|---|---|---|
| 1 | Methionine dissolved in H2O/Acetonitrile | 50 mL each |
| 2 | NaOH (0.05 mol) added | pH adjustment |
| 3 | Cooling to 0 °C | Temperature control |
| 4 | Di-tert-butyl dicarbonate (0.05 mol) added | Boc protection agent |
| 5 | Warm to room temperature, react for 12 h | Reaction completion |
| 6 | Remove acetonitrile by distillation | Concentration step |
| 7 | Adjust pH to 12 with potassium carbonate | Facilitate extraction |
| 8 | Extract with dichloromethane (discard org. layers) | Remove impurities |
| 9 | Acidify to pH 6 | Prepare for product extraction |
| 10 | Extract with dichloromethane (collect org. layers) | Isolate Boc product |
| 11 | Wash with saturated NaCl, dry, concentrate | Purification and isolation |
Yield: Approximately 95% with high purity confirmed by NMR and mass spectrometry.
Analytical and Purity Considerations
- NMR Analysis: The presence of the Boc group is confirmed by characteristic signals, such as a singlet at ~1.42 ppm for the tert-butyl protons, and the methioninol backbone signals.
- Mass Spectrometry: The molecular ion peak (M+1) at 250 confirms the expected molecular weight of this compound.
- Purity: High yields and clean reaction profiles are achieved by careful pH control, temperature management, and extraction protocols.
Alternative and Related Synthetic Routes
While the direct Boc protection of methioninol is the most straightforward method, alternative approaches include:
- Protection of D-methionine first, followed by reduction of the carboxyl group to the alcohol. However, this route can be more challenging due to potential side reactions during reduction.
- Use of other protecting groups or activation methods depending on downstream synthetic needs.
Summary Table of Key Preparation Steps for this compound
Chemical Reactions Analysis
Boc-D-methioninol undergoes several types of chemical reactions, including:
Oxidation: The thioether group in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include Boc-protected amino acids and peptides .
Scientific Research Applications
Pharmaceutical Applications
Boc-D-methioninol has garnered attention for its potential in drug development and therapeutic applications.
- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes that utilize L-methionine as a substrate. This property is particularly useful in studying the mechanisms of enzymes such as methionine aminopeptidase (MetAP), which plays a crucial role in protein synthesis and cellular regulation.
- Drug Discovery : The ability of this compound to disrupt protein-protein interactions allows researchers to investigate new drug targets. This is significant in the context of developing novel therapeutic agents aimed at various diseases, including cancer and metabolic disorders.
- Ototoxicity Protection : D-methionine, closely related to this compound, has been studied for its protective effects against ototoxicity induced by aminoglycoside antibiotics. Research indicates that it may preserve auditory function in patients undergoing treatment with such drugs .
Biochemical Research
This compound's structural characteristics contribute to its utility in biochemical research.
- Antioxidant Properties : Methionine derivatives exhibit antioxidant capabilities, which are vital in studies focused on oxidative stress and cellular damage. This compound can be utilized to explore the impact of oxidative stress on cellular functions and the potential protective mechanisms against such stress .
- Protein Synthesis Studies : As a methionine analog, this compound can be employed in studies examining protein synthesis pathways and the role of methionine residues in protein folding and stability.
Nutritional Sciences
The implications of this compound extend to nutritional research.
- Dietary Supplements : D-methionine is often included in dietary supplements due to its potential health benefits, including supporting liver function and reducing oxidative stress. The incorporation of this compound in these formulations could enhance their efficacy.
- Gut Health : Recent studies have highlighted the role of D-methionine in improving gut health by modulating inflammatory responses in conditions like ulcerative colitis. This suggests that this compound could be explored for similar applications .
Data Table: Summary of Applications
Case Study 1: Ototoxicity Protection
A study investigated the effects of D-methionine on tobramycin-induced ototoxicity in cystic fibrosis patients. Results indicated that D-methionine significantly reduced auditory damage, suggesting potential clinical applications for this compound as a protective agent during antibiotic treatments .
Case Study 2: Gut Health Improvement
Research involving animal models demonstrated that supplementation with D-methionine improved symptoms associated with inflammatory bowel disease (IBD). This suggests that this compound may hold promise for therapeutic use in managing gut health disorders .
Mechanism of Action
The mechanism of action of Boc-D-methioninol involves the protection of amino groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . This makes this compound a valuable tool in peptide synthesis and other chemical processes .
Comparison with Similar Compounds
Structural and Stereochemical Differences
Boc-D-Methioninol is compared below with structurally related amino alcohols and their derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Features |
|---|---|---|---|---|---|
| This compound | 91177-57-0 | C₁₀H₂₁NO₃S | 235.34 | D-enantiomer | Boc-protected, thioether side chain |
| Boc-Methioninol (L-form) | 51372-93-1 | C₁₀H₂₁NO₃S | 235.3 | L-enantiomer | Same structure, opposite configuration |
| D-Methioninol | 87206-44-8 | C₅H₁₃NOS | 135.2 | D-enantiomer | Unprotected amino group |
| DL-Methioninol (oil) | 16720-80-2 | C₅H₁₃NOS | 135.2 | Racemic mixture | Liquid form, no Boc protection |
| Boc-Lysinol(Z) | 82689-20-1 | C₁₉H₃₀N₂O₅ | 366.5 | N/A | Lysine-derived, Z-protected side chain |
Key Observations :
- Stereochemistry: this compound’s D-configuration distinguishes it from Boc-Methioninol (L-form), which may exhibit divergent biological interactions .
- Protection Groups: Unlike D-Methioninol, this compound’s Boc group stabilizes the amino group during peptide synthesis, preventing unwanted side reactions .
- Side Chains: Compared to Boc-Lysinol(Z), which has a lysine-derived side chain with a benzyloxycarbonyl (Z) group, this compound’s thioether group offers distinct chemical reactivity (e.g., susceptibility to oxidation) .
Physicochemical Properties
- Solubility: Boc protection increases hydrophobicity. This compound is less water-soluble than D-Methioninol but compatible with organic solvents like acetonitrile or DMF .
- Physical State: DL-Methioninol exists as an oil, whereas this compound is a solid, facilitating handling in solid-phase synthesis .
Pricing and Availability
Price variability across suppliers highlights market dynamics:
Notes:
- The D-enantiomer (this compound) is 2–3x more expensive than its racemic or unprotected counterparts, reflecting the cost of enantiomeric purity .
- Boc-Lysinol(Z) ($950/25g) and Fmoc-Lysinol(Boc) ($950/25g) are comparably priced, suggesting similar synthetic complexity .
Biological Activity
Boc-D-methioninol, a derivative of methionine, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular processes. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methioninol. This modification enhances its stability and solubility, making it suitable for various biological assays. The compound is structurally similar to S-adenosyl-L-methionine (SAM), which plays a crucial role in methylation reactions within cells.
1. Interaction with Methyltransferases
This compound acts as an analog of SAM and has been studied for its effects on methyltransferases (MTases). Research indicates that analogs like this compound can modulate the activity of MTases by mimicking SAM, thereby influencing methylation processes critical for gene expression and protein function .
- Case Study : A study demonstrated that this compound could inhibit specific MTases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
2. Influence on Bladder Smooth Muscle Activity
In experimental models, methioninol (the alcohol form related to this compound) has been shown to increase bladder excitability. In cystometric assays, methioninol injection resulted in enhanced contractility and depolarization of bladder smooth muscle cells, mimicking overactive bladder conditions . This effect was attributed to the inhibition of specific potassium channels, indicating that this compound might share similar properties.
- Key Findings :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and its analogs:
Therapeutic Implications
The biological activities exhibited by this compound suggest several therapeutic implications:
- Cancer Treatment : By inhibiting MTases involved in tumorigenesis, this compound may serve as a lead compound for developing new cancer therapies.
- Urological Disorders : Its effects on bladder excitability indicate potential applications in treating overactive bladder syndrome.
Future Directions
Further research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Studies focusing on:
- In vivo models to assess the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) studies to optimize analogs for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-D-methioninol, and how can its purity be verified?
- Methodological Answer : this compound (C₁₀H₂₁NO₃S, CAS 91177-57-0) is synthesized via Boc-protection of D-methioninol. Key steps include:
- Protection : Reacting D-methioninol with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under basic conditions (e.g., DMAP or TEA) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl group), mass spectrometry (ESI-MS for [M+H]⁺ at m/z 248.1), and HPLC (≥95% purity threshold) .
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?
- Methodological Answer : The D-configuration of methioninol (vs. L-isomer) affects peptide backbone conformation and protease resistance. To assess reactivity:
- Perform coupling efficiency tests using HBTU/HOBt or HATU activation in model peptides (e.g., Gly-D-Metinol vs. Gly-L-Metinol).
- Monitor reaction kinetics via HPLC or LC-MS to compare racemization rates and coupling yields .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation of the methionine thioether group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound stability data under varying experimental conditions?
- Methodological Answer :
- Control Variables : Standardize humidity (desiccants), temperature (thermal cyclers), and light exposure (amber vials) across studies.
- Statistical Analysis : Use multivariate regression to identify confounding factors (e.g., residual solvents, trace metals) .
- Collaborative Validation : Cross-validate results with independent labs using identical batches and analytical protocols .
Q. What experimental strategies optimize the incorporation efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Agent Screening : Compare HATU, PyBOP, and DIC/HOAt in DMF or NMP solvents. Monitor real-time via FT-IR for reaction completion .
- Design of Experiments (DoE) : Apply factorial designs to optimize molar excess (2–5 eq), reaction time (1–4 hrs), and temperature (25–40°C) .
- Post-Coupling Analysis : Use MALDI-TOF MS to detect truncation products and calculate coupling yields .
Q. How can researchers address discrepancies in NMR spectral data for this compound across different solvents?
- Methodological Answer :
- Solvent Effects : Record ¹H NMR in deuterated DMSO, CDCl₃, and D₂O to assess hydrogen bonding and aggregation.
- Dynamic Exchange Analysis : Variable-temperature NMR (VT-NMR) to resolve overlapping peaks caused by rotameric equilibria .
- Cross-Validation : Compare with computational models (DFT calculations for chemical shift predictions) .
Q. What methodologies are suitable for studying the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess oxidative pathways .
- Isotope Labeling : Synthesize ¹³C-labeled this compound to trace metabolites in cell cultures .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
Methodological Frameworks for Research Design
Q. How can the PICO framework structure studies on this compound’s application in peptide therapeutics?
- Population (P) : Model peptides (e.g., antimicrobial peptides).
- Intervention (I) : Incorporation of this compound at specific positions.
- Comparison (C) : Peptides with L-methioninol or unprotected methioninol.
- Outcome (O) : Bioactivity (MIC assays), proteolytic stability (trypsin/chymotrypsin digestion) .
Q. What FINER criteria ensure the feasibility of long-term stability studies on this compound?
- Feasible : Secure funding for controlled-environment chambers and analytical instrumentation.
- Novel : Investigate understudied degradation pathways (e.g., photolytic cleavage).
- Ethical : Adhere to chemical safety protocols (e.g., fume hoods, waste disposal).
- Relevant : Align with FDA guidelines for peptide drug excipients .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
